molecular formula C8H17Cl3Si B1582536 Trichloro(2,4,4-trimethylpentyl)silane CAS No. 18379-25-4

Trichloro(2,4,4-trimethylpentyl)silane

Cat. No.: B1582536
CAS No.: 18379-25-4
M. Wt: 247.7 g/mol
InChI Key: XEPLIPFTDXHUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(2,4,4-trimethylpentyl)silane is an organosilicon compound with the molecular formula C8H17Cl3Si. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity with water, producing hydrochloric acid and silanols, which makes it a valuable intermediate in various chemical processes .

Scientific Research Applications

Trichloro(2,4,4-trimethylpentyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of silanes and siloxanes.

    Biology: Employed in the modification of biomolecules to introduce silicon-containing functional groups.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: Utilized in the production of silicone polymers, adhesives, and sealants.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Trichloro(2,4,4-trimethylpentyl)silane plays a significant role in biochemical reactions due to its reactivity with water and other nucleophiles. It interacts with enzymes, proteins, and other biomolecules through hydrolysis, leading to the formation of silanols and hydrochloric acid. These interactions can result in the modification of enzyme activity and protein structure, potentially affecting various biochemical pathways .

Cellular Effects

This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress and inflammation, leading to changes in cellular homeostasis. Additionally, it may disrupt membrane integrity and interfere with cellular communication, ultimately impacting cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis to form silanols and hydrochloric acid. These products can interact with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s reactivity with nucleophiles also contributes to its ability to modify protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to react violently with water, leading to rapid hydrolysis and the formation of silanols and hydrochloric acid. Long-term exposure to the compound can result in persistent changes in cellular function, including oxidative stress, inflammation, and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and inflammation, while higher doses can lead to severe toxicity, including tissue damage and organ dysfunction. Threshold effects have been observed, with toxic and adverse effects becoming more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to form silanols and hydrochloric acid. These products can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles also plays a role in its metabolic processing and the subsequent effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, potentially affecting its localization and activity. Additionally, its reactivity with nucleophiles can influence its distribution and interactions within the cellular milieu .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s interactions with biomolecules within these compartments can lead to changes in cellular function and homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2,4,4-trimethylpentyl)silane is typically synthesized through the reaction of 2,4,4-trimethylpentyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction can be represented as follows:

C8H17Cl+SiCl4C8H17SiCl3+HCl\text{C}_8\text{H}_{17}\text{Cl} + \text{SiCl}_4 \rightarrow \text{C}_8\text{H}_{17}\text{SiCl}_3 + \text{HCl} C8​H17​Cl+SiCl4​→C8​H17​SiCl3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation to achieve the desired purity levels .

Types of Reactions:

    Hydrolysis: this compound reacts violently with water, leading to the formation of hydrochloric acid and silanols.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

Common Reagents and Conditions:

    Water: Hydrolysis reaction producing hydrochloric acid and silanols.

    Alcohols: Substitution reaction forming alkoxysilanes.

    Amines: Substitution reaction forming aminosilanes.

Major Products Formed:

    Hydrolysis: Produces hydrochloric acid and silanols.

    Substitution with Alcohols: Produces alkoxysilanes.

    Substitution with Amines: Produces aminosilanes

Comparison with Similar Compounds

    Trimethylchlorosilane: Similar in reactivity but has three methyl groups instead of the 2,4,4-trimethylpentyl group.

    Triethylchlorosilane: Contains ethyl groups and exhibits similar chemical behavior.

    Trichlorosilane: Lacks the bulky organic group and is more reactive due to the absence of steric hindrance.

Uniqueness: Trichloro(2,4,4-trimethylpentyl)silane is unique due to the presence of the bulky 2,4,4-trimethylpentyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

trichloro(2,4,4-trimethylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl3Si/c1-7(5-8(2,3)4)6-12(9,10)11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPLIPFTDXHUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044861
Record name Trichloro(2,4,4-trimethylpentyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18379-25-4
Record name Trichloro(2,4,4-trimethylpentyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18379-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloro(2,4,4-trimethylpentyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018379254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro(2,4,4-trimethylpentyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(2,4,4-trimethylpentyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLORO(2,4,4-TRIMETHYLPENTYL)SILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267H51P23W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The process described in Example 2 is repeated, except that 1.2 liters of trichlorosilane, 1.8 liters of diisobutylene (a mixture of 2,4,4-trimethylpentene-1 and 2,4,4-trimethylpentene-2) and 10 ml of the catalytic solution are substituted for the trichlorosilane, allyl chloride and catalytic solution. About 98.6 mol percent of the trichlorosilane employed is reacted and 11.6 moles per hour of 2,4,4-trimethylpentyltrichlorosilane are obtained.
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalytic solution
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloro(2,4,4-trimethylpentyl)silane
Reactant of Route 2
Trichloro(2,4,4-trimethylpentyl)silane
Reactant of Route 3
Trichloro(2,4,4-trimethylpentyl)silane
Reactant of Route 4
Trichloro(2,4,4-trimethylpentyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.